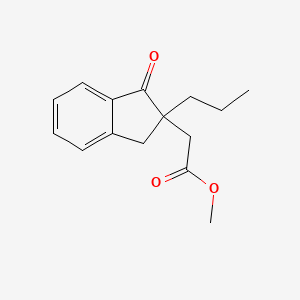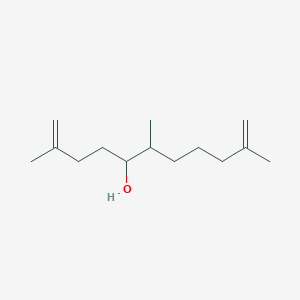
2,6,10-Trimethylundeca-1,10-dien-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylundeca-1,10-dien-5-OL is an organic compound with the molecular formula C14H26O. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as alcohols and ethers .
Preparation Methods
Currently, there are no specific publicly reported methods for the preparation of 2,6,10-Trimethylundeca-1,10-dien-5-OL . it can be synthesized through general organic synthesis reactions such as alkylation or hydrogenation . Industrial production methods may involve similar synthetic routes, but detailed procedures are not widely available.
Chemical Reactions Analysis
2,6,10-Trimethylundeca-1,10-dien-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6,10-Trimethylundeca-1,10-dien-5-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundeca-1,10-dien-5-OL involves its interaction with specific molecular targets and pathways. In the context of pheromonal communication, it acts as a chemical signal that triggers behavioral responses in insects . The exact molecular targets and pathways involved in its effects are still under investigation.
Comparison with Similar Compounds
2,6,10-Trimethylundeca-1,10-dien-5-OL can be compared with other similar compounds such as:
2,6,10-Trimethyl-5,9-undecadien-1-ol: This compound has a similar structure but differs in the position of the double bonds.
2,6,10-Trimethyl-5,9-undecadienal: This compound is an aldehyde derivative and has different chemical properties and applications
Properties
CAS No. |
674778-42-8 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2,6,10-trimethylundeca-1,10-dien-5-ol |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-13(5)14(15)10-9-12(3)4/h13-15H,1,3,6-10H2,2,4-5H3 |
InChI Key |
LWUVEHKWUXBQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)C(CCC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


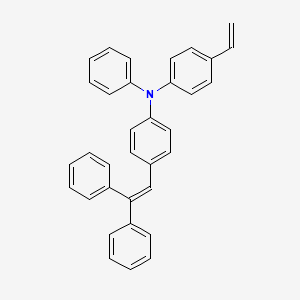
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
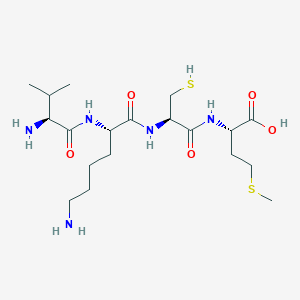
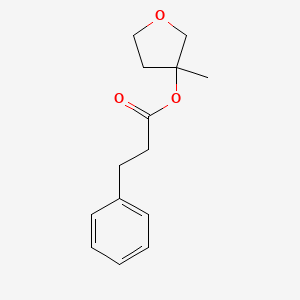
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
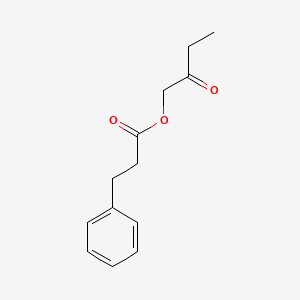

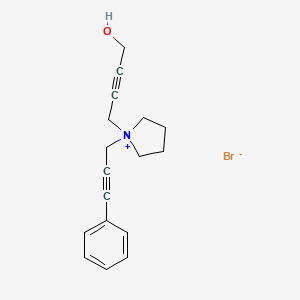
![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)

